![molecular formula C20H25NO11 B2642122 MAC glucuronide linker-2 CAS No. 229977-57-5](/img/structure/B2642122.png)
MAC glucuronide linker-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAC glucuronide linker-2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a key component in the development of ADCs, offering cleavability .
Synthesis Analysis
The synthesis of MAC glucuronide linker-2 involves its use as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . A study by Burke et al. discusses the optimization of a PEGylated glucuronide-Monomethylauristatin E (MMAE) linker for ADCs . They minimized the size of the PEG side chain and incorporated a self-stabilizing maleimide to prevent payload de-conjugation in vivo .
Molecular Structure Analysis
The molecular weight of MAC glucuronide linker-2 is 455.41 and its formula is C20H25NO11 . The structure of MAC glucuronide linker-2 can be represented by the SMILES string: O=C (OC) [C@@H] (O1) [C@@H] (OC ©=O) [C@H] (OC ©=O) [C@@H] (OC ©=O) [C@@H]1OC2=CC=C (CO)C=C2N .
Chemical Reactions Analysis
MAC glucuronide linker-2 is used in the synthesis of antibody-drug conjugates (ADCs) . It is a cleavable ADC linker, meaning it can be broken down to release the drug payload . The cleavability of the linker is a crucial aspect of ADCs, as it allows for the targeted delivery of the cytotoxic drug to cancer cells .
Physical And Chemical Properties Analysis
MAC glucuronide linker-2 is a solid substance with a white to yellow appearance . It has a molecular weight of 455.41 and a formula of C20H25NO11 . It is stored at 4°C under nitrogen . In vitro, it has a solubility of 100 mg/mL in DMSO .
Scientific Research Applications
- The linker contains a sterically encumbering glucuronide moiety that protects dipeptides from degradation in circulation. Upon ADC internalization and lysosomal degradation, the monosaccharide is removed, exposing the dipeptide. This process liberates the attached payload inside the target cell .
- The improved tolerability in the hematopoietic compartment observed in rat studies highlights the critical role of linker stability in ADC efficacy and patient outcomes .
- Upon internalization, the linker undergoes enzymatic removal of the glucuronide group, leading to payload liberation within the target cell .
- This property allows for efficient systemic delivery while maintaining stability until internalization .
- Researchers can explore its use in combination with various payloads and antibodies to create novel ADCs .
Enhanced Tumor Payload Delivery
Reduced Off-Target Toxicities
Intracellular β-Glucuronidase Activation
Hydrophilic Properties
Complementary Alternative to Peptide Linkers
Versatility Across Target Antigens
Mechanism of Action
Target of Action
MAC glucuronide linker-2 is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of MAC glucuronide linker-2 are the antibodies in the ADCs, which are designed to target specific cells, such as cancer cells .
Mode of Action
MAC glucuronide linker-2 acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has been internalized by the target cell . This cleavage is facilitated by the presence of glycosidase enzymes within the cell .
Biochemical Pathways
The action of MAC glucuronide linker-2 affects the pathway of drug delivery in targeted therapies like ADCs . Once the ADC binds to the target cell, it is internalized, and the MAC glucuronide linker-2 is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MAC glucuronide linker-2 are largely determined by the properties of the ADC it is part of . The linker itself is designed to be stable in the bloodstream but cleavable inside target cells .
Result of Action
The result of the action of MAC glucuronide linker-2 is the selective delivery of cytotoxic drugs to target cells . By releasing the drug only within these cells, it allows for targeted treatment, reducing harm to healthy cells . This can lead to the death of the target cells, such as cancer cells in the case of ADCs .
Action Environment
The action of MAC glucuronide linker-2 can be influenced by various environmental factors. For instance, the presence of glycosidase enzymes in the target cells is necessary for the cleavage and activation of the linker . Additionally, the stability of the linker can be affected by factors such as pH and temperature . Understanding these factors is crucial for optimizing the use of MAC glucuronide linker-2 in ADCs .
Safety and Hazards
Future Directions
Antibody-drug conjugates (ADCs), such as those synthesized using MAC glucuronide linker-2, are promising cancer therapeutics . They have shown evidence to overcome resistance against tumors and prevent relapse of cancer . The future of ADCs lies in the development of more promising next-generation ADCs . The optimization of the drug-linker, like MAC glucuronide linker-2, plays a crucial role in this development .
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPQJAJSIUIEY-KVIJGQROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MAC glucuronide linker-2 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.